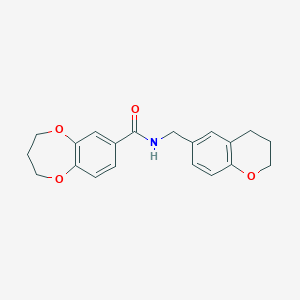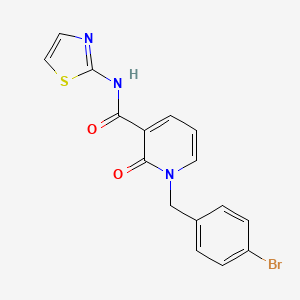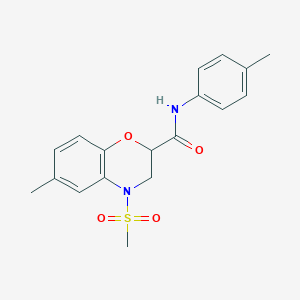![molecular formula C22H24ClN5O2 B11254486 3-(4-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254486.png)
3-(4-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the triazoloazepine ring system, along with the chlorophenyl and methoxyphenyl groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
-
Formation of the Triazoloazepine Ring: : The triazoloazepine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and an azepine intermediate. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired ring system.
-
Attachment of the Chlorophenyl and Methoxyphenyl Groups: : The chlorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halogenated precursors and strong nucleophiles under controlled temperature and solvent conditions.
-
Formation of the Urea Linkage: : The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative. This step may require the use of specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea linkage, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions may involve acidic or basic media and controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used under appropriate solvent and temperature conditions.
Substitution: Substitution reactions may involve halogenated precursors, strong nucleophiles or electrophiles, and suitable solvents such as dimethylformamide or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups attached to the aromatic rings or the urea linkage.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial research.
Pharmacology: Studies on the compound’s pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic effects and mechanisms of action.
Materials Science: The compound’s chemical properties may make it suitable for use in the development of advanced materials, such as polymers or coatings with specific functional properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating their activity and affecting various biochemical pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, leading to changes in cellular signaling and function.
Cellular Pathways: The compound may influence various cellular pathways, such as apoptosis, cell proliferation, and differentiation, through its interactions with key molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)urea: This compound lacks the triazoloazepine ring system but shares the chlorophenyl and methoxyphenyl groups.
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-3-(methyl)urea: This compound has a simpler structure with a methyl group instead of the triazoloazepine ring system.
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-3-(benzyl)urea: This compound features a benzyl group in place of the triazoloazepine ring system.
Uniqueness
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is unique due to the presence of the triazoloazepine ring system, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C22H24ClN5O2 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C22H24ClN5O2/c1-30-19-7-5-6-18(14-19)28(22(29)24-17-11-9-16(23)10-12-17)15-21-26-25-20-8-3-2-4-13-27(20)21/h5-7,9-12,14H,2-4,8,13,15H2,1H3,(H,24,29) |
InChI Key |
INXBQOYHTMMMFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254415.png)

![2-(2-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11254429.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11254431.png)

![2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B11254441.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide](/img/structure/B11254444.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11254453.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11254457.png)
![1-(2-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254466.png)

![3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11254480.png)
